

Mass Spectrometry Analysis of HO-PEG2-CH₂COOH: A Technical Guide

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Compound of Interest

Compound Name: Hydroxy-PEG2-CH₂COOH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid (HO-PEG2-CH₂COOH), a discrete PEG derivative crucial in bioconjugation and drug delivery. This document outlines detailed experimental protocols, data presentation, and visual representations of the analytical workflow and molecular fragmentation pathways.

Introduction

HO-PEG2-CH₂COOH is a bifunctional linker molecule widely utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its hydrophilic polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal hydroxyl and carboxylic acid groups allow for versatile conjugation chemistries. Accurate mass determination and structural elucidation are critical for quality control and to ensure the integrity of the final bioconjugate. Electrospray ionization (ESI) mass spectrometry is a powerful technique for the characterization of such molecules.

Experimental Protocols

A robust and reproducible analytical method is paramount for the successful analysis of HO-PEG2-CH₂COOH. The following protocol outlines a typical liquid chromatography-mass spectrometry (LC-MS) method.

Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of HO-PEG2-CH₂COOH in a 50:50 mixture of acetonitrile and deionized water.
- **Working Solution:** Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
- **Acidification:** To promote protonation for positive ion mode analysis, add formic acid to the working solution to a final concentration of 0.1% (v/v).

Liquid Chromatography

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
- **Mobile Phase A:** 0.1% formic acid in deionized water.
- **Mobile Phase B:** 0.1% formic acid in acetonitrile.
- **Gradient:** A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- **Flow Rate:** 0.3 mL/min.
- **Column Temperature:** 40 °C.
- **Injection Volume:** 5 µL.

Mass Spectrometry

- **Mass Spectrometer:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- **Ionization Source:** Electrospray ionization (ESI).
- **Polarity:** Positive ion mode is generally preferred for PEG compounds.

- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Gas Flow: 600 L/hr.
- Desolvation Temperature: 350 °C.
- Mass Range: m/z 50-500.
- Data Acquisition: Full scan mode for parent ion identification and tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, a collision energy of 10-30 eV can be applied.

Data Presentation

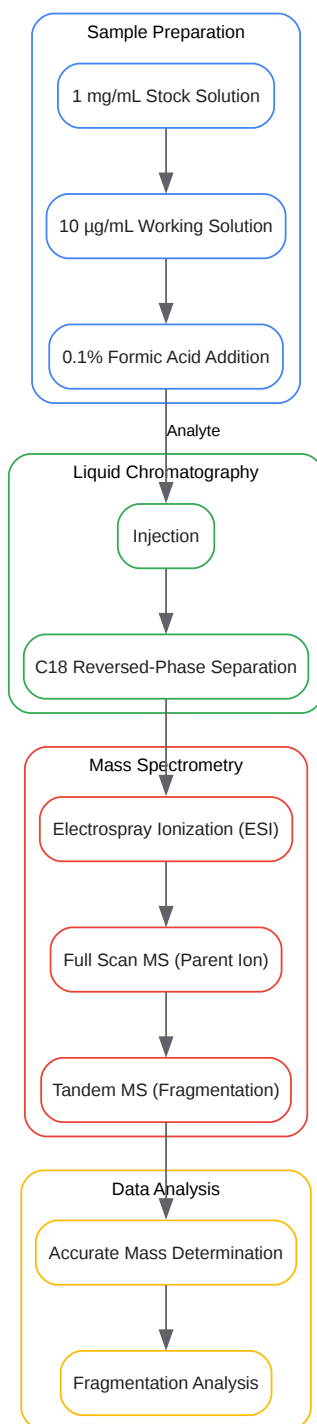
The expected monoisotopic mass of HO-PEG2-CH₂COOH (C₆H₁₂O₅) is 164.0685 g/mol . In positive ion ESI-MS, various adducts can be observed. The table below summarizes the expected m/z values for the parent ion and its common adducts, as well as the proposed major fragment ions.

Ion Species	Formula	Calculated m/z
Parent Ions		
[M+H] ⁺	C ₆ H ₁₃ O ₅ ⁺	165.0757
[M+Na] ⁺	C ₆ H ₁₂ O ₅ Na ⁺	187.0577
[M+K] ⁺	C ₆ H ₁₂ O ₅ K ⁺	203.0316
Fragment Ions		
[M+H - H ₂ O] ⁺	C ₆ H ₁₁ O ₄ ⁺	147.0652
[M+H - COOH] ⁺	C ₅ H ₁₂ O ₃ ⁺	120.0781
[C ₄ H ₉ O ₃] ⁺	C ₄ H ₉ O ₃ ⁺	105.0546
[C ₂ H ₅ O ₂] ⁺	C ₂ H ₅ O ₂ ⁺	61.0284

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of HO-PEG2-CH₂COOH.

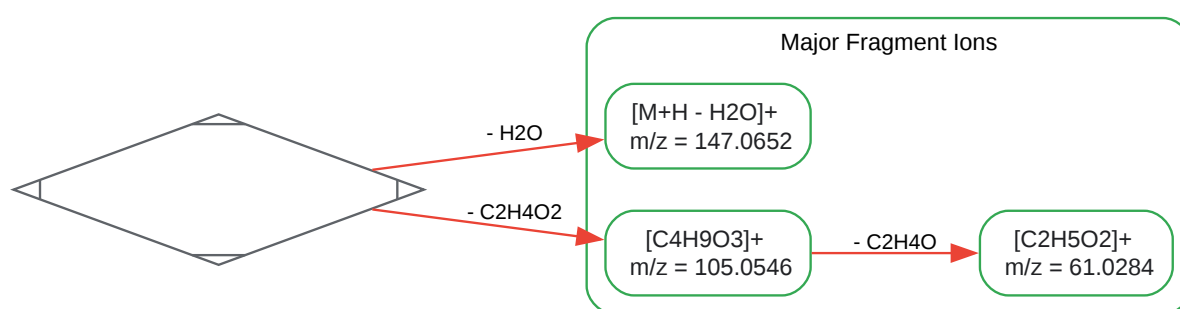


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Caption: Experimental workflow for LC-MS analysis of HO-PEG2-CH₂COOH.

Fragmentation Pathway

The fragmentation of protonated HO-PEG2-CH₂COOH in tandem mass spectrometry is expected to proceed through the cleavage of the ether linkages and the loss of small neutral molecules.



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Caption: Proposed fragmentation pathway of protonated HO-PEG2-CH₂COOH.

Conclusion

The mass spectrometry analysis of HO-PEG2-CH₂COOH, a key linker in biopharmaceutical development, can be effectively performed using the protocols outlined in this guide. High-resolution mass spectrometry with electrospray ionization allows for accurate mass determination and structural confirmation through fragmentation analysis. The provided data and visualizations serve as a valuable resource for researchers and scientists involved in the characterization of PEGylated molecules.

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